molecular formula C9H10N4O B068434 1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one CAS No. 175137-64-1

1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one

Cat. No.: B068434
CAS No.: 175137-64-1
M. Wt: 190.2 g/mol
InChI Key: PQIOJSDFJAOESL-UHFFFAOYSA-N
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Description

1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one is an organic heterobicyclic compound with the molecular formula C(9)H({10})N(_4)O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,7-dimethylpyrazole with a suitable nitrile, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the triazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
  • 3-Acetyl-4,6-dimethylpyrazolo[1,5-c]-1,2,4-triazine

Comparison: Compared to similar compounds, 1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-5-4-8-10-11-9(7(3)14)6(2)13(8)12-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIOJSDFJAOESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(N=NC2=C1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370637
Record name 1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-64-1
Record name 1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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